![molecular formula C18H22ClFN4O2 B5536565 N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)
N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of chemicals known for their diverse biological activities and potential therapeutic applications. The core structure incorporates elements like oxadiazole and piperidine, which are common in molecules exhibiting significant pharmacological properties.
Synthesis Analysis
Synthesis of related compounds often involves nucleophilic substitution reactions and condensation processes. For example, compounds with similar structural frameworks have been synthesized through nucleophilic displacement and condensation reactions between carbamimide and various acids in the presence of activating agents under basic conditions (Katoch-Rouse & Horti, 2003); (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds within this class has been characterized by various spectroscopic techniques, including LCMS, 1H NMR, 13C NMR, and IR, along with CHN elemental analysis and X-ray diffraction studies. These methodologies allow for the detailed elucidation of molecular frameworks, confirming the presence of specific functional groups and overall molecular geometry (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical properties of such compounds are influenced by the functional groups present. For instance, the oxadiazole and piperidine units play crucial roles in the chemical reactivity, participating in various organic reactions. These functionalities can impact the compound's ability to undergo nucleophilic substitution, electrophilic addition, and other reaction mechanisms pivotal for chemical modifications and interactions.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments. The crystalline structure, determined through X-ray diffraction, reveals intermolecular interactions and packing patterns, which are essential for predicting solubility and stability (Sanjeevarayappa et al., 2015).
科学的研究の応用
Alzheimer’s Disease Treatment
Research into heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including compounds structurally related to N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide, has demonstrated potential drug candidate properties for the treatment of Alzheimer’s disease. These compounds were synthesized and evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease therapy, and for their haemolytic activity to assess their safety profile Rehman et al., 2018.
Anticancer Activity
Another area of application for compounds structurally related to N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide is in the development of anticancer agents. Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and showed promising anticancer activity against various cancer cell lines. These findings suggest the potential therapeutic usefulness of these compounds in cancer treatment, pending further in vivo studies to confirm their efficacy and safety Rehman et al., 2018.
Metabotropic Glutamate Receptor Modulation
Compounds similar to N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide have been explored for their role in modulating metabotropic glutamate receptor subtype 5 (mGlu5). Such modulation is considered a novel approach for developing antipsychotic and procognitive agents. Specifically, ADX47273, a potent and selective mGlu5 positive allosteric modulator, has shown preclinical antipsychotic-like and procognitive activities, suggesting its potential for treating conditions like schizophrenia Liu et al., 2008.
Safety and Hazards
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN4O2/c1-12-21-18(26-23-12)11-24-8-6-13(7-9-24)2-5-17(25)22-14-3-4-16(20)15(19)10-14/h3-4,10,13H,2,5-9,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEQGBIJTMBUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)CCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]piperidin-4-YL}propanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。